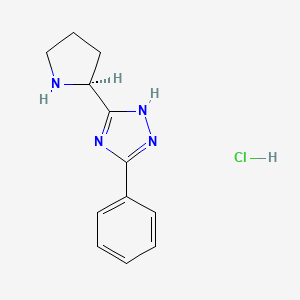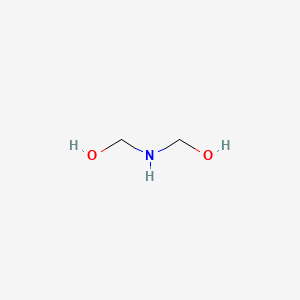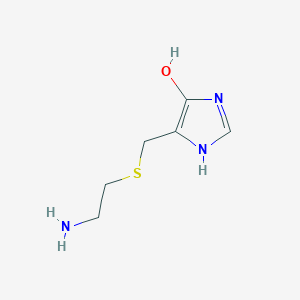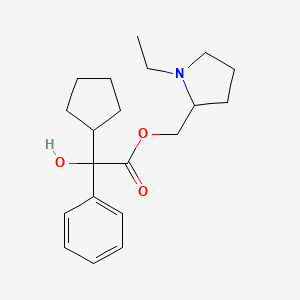![molecular formula C13H19ClN2O3 B12814768 (E)-N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B12814768.png)
(E)-N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-Amino-1-(3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)butan-1-one oxime hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxime group, an amino group, and a benzo[dioxepin] moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Amino-1-(3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)butan-1-one oxime hydrochloride typically involves multiple steps. The process begins with the preparation of the benzo[dioxepin] moiety, followed by the introduction of the amino and oxime groups. Common reagents used in these reactions include various amines, hydroxylamine hydrochloride, and appropriate solvents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Amino-1-(3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)butan-1-one oxime hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce primary amines.
Scientific Research Applications
(E)-4-Amino-1-(3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)butan-1-one oxime hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-Amino-1-(3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)butan-1-one oxime hydrochloride involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Benzimidazole derivatives: Compounds with similar heterocyclic structures.
Imidazole containing compounds: Known for their broad range of chemical and biological properties.
Properties
Molecular Formula |
C13H19ClN2O3 |
|---|---|
Molecular Weight |
286.75 g/mol |
IUPAC Name |
(NE)-N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c14-6-1-3-11(15-16)10-4-5-12-13(9-10)18-8-2-7-17-12;/h4-5,9,16H,1-3,6-8,14H2;1H/b15-11+; |
InChI Key |
QUKZSHFXOHYIDZ-KRWCAOSLSA-N |
Isomeric SMILES |
C1COC2=C(C=C(C=C2)/C(=N/O)/CCCN)OC1.Cl |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=NO)CCCN)OC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12814687.png)
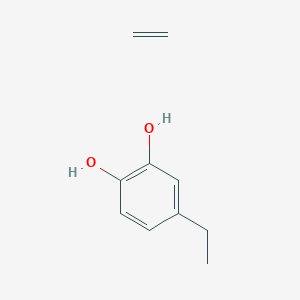
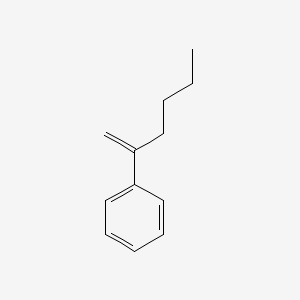
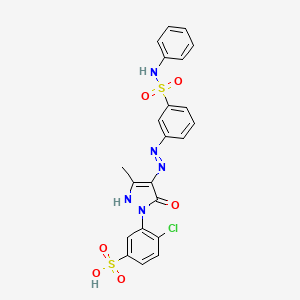
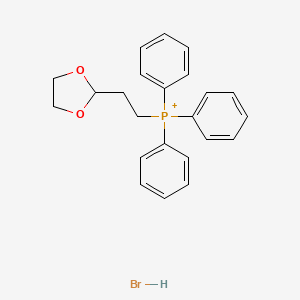

![10-Azatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,11(15)-tetraen-16-one](/img/structure/B12814718.png)
![6-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B12814719.png)
